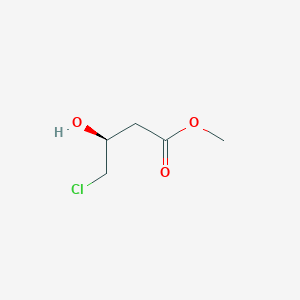
4-Ethyl-2-fluoro-1,1'-biphenyl
概要
説明
4-Ethyl-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H13F and a molecular weight of 200.25 g/mol . It is known for its applications in various fields of scientific research and industry. This compound appears as a colorless crystal or white powder and is also referred to as Flurbiprofen EP Impurity .
作用機序
Target of Action
The primary target of 4-Ethyl-2-fluoro-1,1’-biphenyl is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidine .
Mode of Action
4-Ethyl-2-fluoro-1,1’-biphenyl inhibits the activity of DHO-DH . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of pyrimidine nucleotides .
Biochemical Pathways
The inhibition of DHO-DH by 4-Ethyl-2-fluoro-1,1’-biphenyl affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential components of DNA and RNA .
Result of Action
The inhibition of DHO-DH and the subsequent disruption of pyrimidine nucleotide production can lead to growth inhibition in certain cell lines , such as L1210 leukemia cells and M5 melanoma cells . This suggests potential applications of 4-Ethyl-2-fluoro-1,1’-biphenyl in cancer treatment .
生化学分析
Biochemical Properties
4-Ethyl-2-fluoro-1,1’-biphenyl plays a significant role in biochemical reactions, particularly in the synthesis of bio-functional hybrid compounds. It has been used in the synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . This compound interacts with various enzymes and proteins during its synthesis, including 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen . The nature of these interactions involves coupling reactions facilitated by agents such as N,N’-Dicyclohexylcarbodiimide .
Cellular Effects
4-Ethyl-2-fluoro-1,1’-biphenyl influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the synthesis of bio-functional hybrid compounds, it can modulate the activity of specific signaling pathways and alter gene expression patterns . These changes can lead to variations in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of 4-Ethyl-2-fluoro-1,1’-biphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. During its synthesis, it binds to specific enzymes and proteins, facilitating the formation of bio-functional hybrid compounds . This binding can result in the inhibition or activation of certain enzymes, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-2-fluoro-1,1’-biphenyl can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term effects observed in in vitro or in vivo studies include alterations in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 4-Ethyl-2-fluoro-1,1’-biphenyl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
4-Ethyl-2-fluoro-1,1’-biphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of compounds with potential therapeutic applications, such as those used in SARS-CoV-2 treatment trials . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Ethyl-2-fluoro-1,1’-biphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Ethyl-2-fluoro-1,1’-biphenyl is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of the compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
準備方法
The synthesis of 4-Ethyl-2-fluoro-1,1’-biphenyl typically involves organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound can be purified through crystallization and other separation techniques to obtain a high-purity product .
化学反応の分析
4-Ethyl-2-fluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions, where the ethyl or fluoro groups can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various solvents like ethanol, acetone, and toluene . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Ethyl-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound has been used in the synthesis of bio-functional hybrid compounds and potential therapeutic agents.
Material Science: It is utilized in the development of electronic materials due to its unique properties.
類似化合物との比較
4-Ethyl-2-fluoro-1,1’-biphenyl can be compared with other similar compounds such as:
4-Ethylbiphenyl: Lacks the fluoro group, which may affect its reactivity and applications.
2-Fluoro-1,1’-biphenyl: Lacks the ethyl group, which also influences its chemical properties and uses.
The presence of both ethyl and fluoro groups in 4-Ethyl-2-fluoro-1,1’-biphenyl makes it unique and versatile for various applications in research and industry .
特性
IUPAC Name |
4-ethyl-2-fluoro-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBUSPQBSWYLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363423 | |
| Record name | 4-ethyl-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55258-76-9 | |
| Record name | 4-ethyl-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B1347994.png)
![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B1348016.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)


![methyl 3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1348096.png)







